molecular formula C27H23N5O3 B2864993 N-(2-fluorophenyl)-5,7-dimethyl-3-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide CAS No. 1030133-87-9

N-(2-fluorophenyl)-5,7-dimethyl-3-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No. B2864993
CAS RN: 1030133-87-9
M. Wt: 465.513
InChI Key: TZPXYFVFOWBCLN-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-5,7-dimethyl-3-[4-methyl-3-(morpholin-4-ylsulfonyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide is a useful research compound. Its molecular formula is C27H23N5O3 and its molecular weight is 465.513. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Synthesis

A variety of heterocyclic compounds, including pyrazole, pyrimidine, and pyridine derivatives, have been synthesized for potential applications in various fields. These compounds are created using intramolecular cyclization techniques and have been structurally characterized using spectral data and elemental analysis (Ho & Suen, 2013).

Biological Activity and Crystal Structure

The compound's efficacy in inhibiting the proliferation of certain cancer cell lines has been explored, providing insights into its potential applications in cancer treatment. The crystal structure of a closely related compound, 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, has been determined, which aids in understanding its biological activity (Liu et al., 2016).

Neuroinflammation Imaging

Novel pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for their potential to bind the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. These compounds, including derivatives of the compound , show promise as PET-radiotracers for imaging neuroinflammation in vivo (Damont et al., 2015).

Anticancer and Anti-inflammatory Agents

Pyrazolopyrimidines derivatives have been synthesized and assessed for their cytotoxic and 5-lipoxygenase inhibition activities, suggesting potential uses in cancer treatment and as anti-inflammatory agents (Rahmouni et al., 2016).

GPR39 Agonists

Certain kinase inhibitors, structurally related to the compound , have been identified as novel GPR39 agonists. This discovery highlights the potential of such compounds in modulating G protein–coupled receptors, expanding their application scope in pharmacology (Sato et al., 2016).

Peripheral Benzodiazepine Receptors

Fluoroethoxy and fluoropropoxy substituted pyrazolo[1,5-a]pyrimidines have high in vitro affinity and selectivity for peripheral benzodiazepine receptors (PBRs), suggesting potential applications in neurodegenerative disorder imaging (Fookes et al., 2008).

Functional Fluorophores

Pyrazolo[1,5-a]pyrimidines have been used as intermediates for the preparation of functional fluorophores, demonstrating potential in the development of fluorescent probes for biological and environmental detection (Castillo et al., 2018).

Novel Antiviral Agents

Research into pyrazolo[1,5-a]pyrimidines derivatives has included exploration of their potential as antiviral agents, contributing to the ongoing search for effective treatments for viral infections (Clercq, 2009).

properties

IUPAC Name

N-benzyl-2-[7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N5O3/c1-17-8-11-20(12-9-17)25-30-27(35-31-25)22-15-32(26-21(24(22)34)13-10-18(2)29-26)16-23(33)28-14-19-6-4-3-5-7-19/h3-13,15H,14,16H2,1-2H3,(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZPXYFVFOWBCLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN(C4=C(C3=O)C=CC(=N4)C)CC(=O)NCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-{7-methyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide

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